5,6-Diamino-1,3-dipropyluracil
Overview
Description
5,6-Diamino-1,3-dipropyluracil is a derivative of uracil, a component of RNA, characterized by additional amino groups at positions 5 and 6 and propyl groups at positions 1 and 3. This structure modification significantly alters its chemical and physical properties, making it an interesting subject for study in molecular and crystal structure analysis, chemical reactions, and property evaluations.
Synthesis Analysis
The synthesis of 5,6-diaminouracil derivatives, including 5,6-Diamino-1,3-dipropyluracil, involves strategic modifications to the uracil molecule. Although specific synthesis pathways for 5,6-Diamino-1,3-dipropyluracil are not detailed in the provided literature, related synthesis methods involve reactions that introduce amino groups to the uracil ring, which could be adapted for the synthesis of 5,6-Diamino-1,3-dipropyluracil. These methods often utilize catalytic asymmetric 1,3-dipolar cycloaddition reactions, which are crucial for constructing the complex structure of diamino uracil derivatives (Liu et al., 2011).
Molecular Structure Analysis
The molecular and crystal structure of 5,6-diamino-1-methyluracil and its derivatives have been studied using X-ray diffraction. These studies reveal that the compounds are planar, with the amino groups adopting different conformations. The molecular structure exhibits significant stability variations upon methylation, indicating the influence of substituents on the molecular stability and conformation (Hueso-Ureña et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving 5,6-diaminouracil derivatives are complex and include a range of reactions from ring opening and closure to reactions with aldehydes in water, showcasing the compound's reactivity and potential for forming diverse chemical structures. These reactions are not only pivotal for synthesizing novel compounds but also for understanding the reactivity patterns of diamino uracil derivatives (Kalita et al., 2014).
Physical Properties Analysis
The physical properties of 5,6-diaminouracil derivatives are influenced by their molecular structure, as evidenced by the planarity and conformation of the amino groups. These structural characteristics impact the compound's stability and reactivity. The physical properties, including melting points and solubility, can be deduced from the molecular structure analyses, which highlight the compound's planarity and potential for hydrogen bonding (Hueso-Ureña et al., 1997).
Chemical Properties Analysis
The chemical properties of 5,6-diaminouracil derivatives, including their reactivity and interaction with other molecules, are crucial for their potential applications in material science and pharmaceuticals. The compound's ability to undergo various chemical reactions, forming new bonds and structures, underscores its chemical versatility and the potential for creating novel materials and therapeutic agents (Kalita et al., 2014).
Scientific Research Applications
Synthesis of Novel Compounds : It has been used in the synthesis of novel pyrimido[4,5-b][1, 4]diazepines, lumazines, triazolo[4,5-d]pyrimidines, and xanthines with potential antimicrobial and antioxidant activities (El-Kalyoubi, Fayed, & Abdel-Razek, 2017).
Hydrogen Bonding Applications : It acts as a bifunctional ligand capable of forming complementary intermolecular hydrogen bonds, useful for specific binding to water-soluble biomolecules (Ulvenlund et al., 1998).
Antitumor and Antimalarial Potential : Research indicates moderate inhibition of Streptococcus faecium, human epidermal carcinoma, and enhanced survival in mice with P1534 leukemia, suggesting potential antimalarial and antitumor applications (Rosowsky et al., 1973).
Central Dopamine Receptors Labeling : It is useful for labeling central dopamine receptors, aiding in the study of dopamine-ergic mechanisms (Feenstra et al., 1983).
Inhibition of Lipid Peroxidation : Derivatives of 5,6-diaminouracil exhibit significant inhibitory activity against oxygen radical-induced lipid peroxidation in bovine heart mitochondria (Fraisse et al., 1993).
Anticancer Activity : Synthesized compounds have shown promising anticancer activity against lung cancer A549 cell line (El-Kalyoubi & Agili, 2020).
DNA Microarray Profiling : It has implications in identifying novel genes involved in mediating resistance to chemotherapy, potentially identifying new targets for chemotherapy or predictive biomarkers (Longley, Harkin, & Johnston, 2003).
Development of Antiviral Therapies : Research has led to the development of therapies like Zidovudine to control human immunodeficiency virus infection (Pattishall, 1993).
Safety And Hazards
5,6-Diamino-1,3-dipropyluracil is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 36. It is necessary to follow appropriate operating procedures and safety measures when using it. Avoid direct contact with skin, eyes and inhalation of dust during use, and wear protective equipment if necessary2.
Future Directions
There are currently few studies on the toxicity and safety of 5,6-Diamino-1,3-dipropyluracil2. Therefore, future research could focus on these areas to better understand the potential applications and risks of this compound.
Please note that this information is based on available resources and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
5,6-diamino-1,3-dipropylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMBOONGPUFHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408297 | |
Record name | 5,6-Diamino-1,3-dipropyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-1,3-dipropyluracil | |
CAS RN |
81250-34-2 | |
Record name | 5,6-Diamino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81250-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Diamino-1,3-dipropyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81250-34-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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